Nalmefene-d3

Analytical Chemistry Pharmacokinetics LC-MS/MS

In LC-MS/MS bioanalysis, using non-isotopic internal standards introduces significant quantification errors from matrix effects and ionization variability. Nalmefene-d3, as the stable isotope-labeled analog of nalmefene, co-elutes with the analyte and experiences identical extraction and ionization conditions, correcting for these variabilities to ensure method accuracy and precision. Supplied with ≥98% purity, it is the definitive internal standard for developing and validating robust nalmefene assays in pharmacokinetic studies, quality control testing, and receptor pharmacology research. Avoid biased, non-compliant results from non-isotopic substitutes; choose Nalmefene-d3 for regulatory-compliant bioanalytical validation.

Molecular Formula C₂₁H₂₂D₃NO₃
Molecular Weight 342.45
Cat. No. B1158242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNalmefene-d3
Synonyms(5α)-17-(Cyclopropylmethyl-d3)-4,5-epoxy-6-methylenemorphinan-3,14-diol; _x000B_(-)-Nalmefene-d3;  6-Deoxo-6-methylenenaltrexone-d3;  6-Desoxy-6-methylenenaltrexone-d3;  JF 1-d3;  Nalmetrene-d3;  ORF 11676-d3; 
Molecular FormulaC₂₁H₂₂D₃NO₃
Molecular Weight342.45
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nalmefene-d3: Deuterated Opioid Antagonist for LC-MS/MS Quantification


Nalmefene-d3 is a deuterated analog of nalmefene, a synthetic opioid receptor antagonist [1]. It has a molecular formula of C21H22D3NO3 and a molecular weight of 342.45 . As a stable isotopically labeled internal standard, it is designed for use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to accurately quantify nalmefene in biological matrices . The compound is typically supplied with a purity of ≥98% (HPLC) and is intended for research applications in analytical method development and validation .

Why Non-Deuterated Nalmefene or Unrelated Internal Standards Compromise Nalmefene-d3 Analytical Accuracy


In LC-MS/MS bioanalysis, using a non-deuterated internal standard or a structurally unrelated compound can introduce significant quantification errors due to differential ionization efficiency, matrix effects, and chromatographic behavior [1]. Nalmefene-d3, as a stable isotope-labeled analog, co-elutes with the analyte nalmefene and experiences identical ionization and extraction conditions, thereby correcting for these variabilities and ensuring method accuracy and precision . Substituting with a non-isotopic standard, such as hydromorphone, may lead to biased results and non-compliance with regulatory guidelines for bioanalytical method validation [2].

Nalmefene-d3 Quantitative Differentiation: Evidence-Based Selection Criteria


Nalmefene-d3 as an Internal Standard: Method Validation Metrics in Human Plasma

When used as an internal standard in an LC-MS/MS method for quantifying nalmefene in human plasma, nalmefene-d3 enabled a linear calibration range of 10-5000 pg/mL, demonstrating its suitability for sensitive bioanalytical assays . In contrast, a method using the non-deuterated analog hydromorphone as an internal standard achieved a linear range of 0.05-50 ng/mL, which may lack the sensitivity required for low-concentration samples [1].

Analytical Chemistry Pharmacokinetics LC-MS/MS

Comparative Opioid Receptor Binding Affinity of Nalmefene vs. Naloxone and Naltrexone

Nalmefene demonstrates superior binding affinity to central mu-opioid receptors compared to its analog naloxone. In rat brain membrane assays, nalmefene exhibited an IC50 of 1.0 nM at the mu receptor, which is approximately 4-fold lower (more potent) than that of naloxone (IC50 ~4.0 nM) and equivalent to naltrexone (IC50 1.0 nM) [1]. At kappa and delta sites, nalmefene also showed lower IC50 values than both naloxone and naltrexone, indicating broader receptor engagement [1].

Pharmacology Opioid Receptor Binding Affinity

Nalmefene-d3 Purity Specification: Meeting Regulatory Standards for Bioanalytical Method Validation

Nalmefene-d3 is supplied with a purity of ≥98% as determined by HPLC . This high purity is essential for its role as an internal standard in regulated bioanalysis, ensuring that impurities do not interfere with the quantification of nalmefene [1]. In contrast, some alternative internal standards may have lower purity or undefined impurity profiles, increasing the risk of analytical inaccuracy and method validation failure [2].

Analytical Chemistry Quality Control Regulatory Compliance

Nalmefene-d3: Optimal Application Scenarios for Research and Industry


LC-MS/MS Method Development and Validation for Nalmefene Quantification

Utilize Nalmefene-d3 as a stable isotope-labeled internal standard to develop and validate a sensitive LC-MS/MS method for quantifying nalmefene in human plasma. The deuterated standard corrects for matrix effects and ionization variability, ensuring accuracy and precision across a linear range of 10-5000 pg/mL .

Pharmacokinetic Studies of Nalmefene in Preclinical and Clinical Research

Employ Nalmefene-d3 in pharmacokinetic studies to accurately measure nalmefene concentrations in biological samples. Its use enables reliable determination of key parameters such as Cmax, Tmax, AUC, and half-life, which are essential for understanding drug disposition and dosing regimens .

Quality Control and Batch Release Testing for Nalmefene Formulations

Incorporate Nalmefene-d3 as an internal standard in quality control assays for nalmefene drug products, ensuring batch-to-batch consistency and compliance with regulatory specifications. Its high purity (≥98%) minimizes analytical interference, supporting robust and reproducible results .

Comparative Opioid Receptor Pharmacology Studies

While Nalmefene-d3 itself is not the active compound, it facilitates the accurate quantification of nalmefene in pharmacological experiments designed to compare the receptor binding profiles and functional antagonism of nalmefene versus naloxone or naltrexone. These studies leverage the enhanced mu-opioid receptor affinity (IC50 1.0 nM) of nalmefene [1].

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